4-chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
Description
Properties
IUPAC Name |
4-chloro-2-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N2O/c11-7-8(10(12,13)14)15-16(9(7)17)6-4-2-1-3-5-6/h1-5,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBHCFMBXWHAAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Comparison of Chlorination Methods
| Method | Reagent | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Post-cyclization | NCS | DCM | 25°C | 78 | 92 |
| Post-cyclization | SO₂Cl₂ | CCl₄ | 0°C | 65 | 88 |
| Pre-installed chloride | – | Ethanol | 50°C | 82 | 95 |
Purification and Crystallization Techniques
Purifying this compound presents challenges due to its propensity for polymorphism and residual solvents. Source details a patent-pending crystallization method using anisole or cyclopentyl methyl ether. The process involves:
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Dissolving the crude product in a 10–17% aqueous solution of its sodium or potassium salt.
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Adjusting the pH to 4–7 with hydrochloric acid to protonate the pyrazol-olate.
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Mixing with anisole (1:1.5 v/v) and heating to 88°C to achieve phase separation.
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Cooling to −10°C over 8 hours to induce crystallization, yielding 86.7% pure product.
Polymorph control is critical, as the monoclinic P2₁/c form (melting point: 180°C) exhibits superior stability. Seed crystals (0.01–0.5% w/w) of the desired polymorph are introduced during cooling to suppress alternative crystal forms.
Microwave and Sonication-Assisted Synthesis
Modern techniques like microwave irradiation and ultrasound have been adapted to enhance reaction efficiency. In a comparative study, microwave-assisted cyclocondensation (100°C, 300 W, 30 minutes) achieved 94% yield versus 78% under conventional reflux (24 hours). Sonication further reduces particle size during crystallization, improving dissolution rates for subsequent applications.
Solvent and Catalyst Optimization
Solvent polarity profoundly impacts reaction kinetics and product stability. Polar aprotic solvents (e.g., DMF, DMSO) favor tautomerization to the keto form, while non-polar solvents (e.g., toluene) stabilize the enol form. Catalytic systems employing K₂CO₃ or triethylamine in ethanol optimize both yield (89%) and regioselectivity (>95%) .
Chemical Reactions Analysis
3.1. Enzyme Inhibition and Receptor Binding
This compound exhibits potential biological activities, including enzyme inhibition and receptor binding. The unique combination of functional groups enhances its interaction with biological targets, making it a candidate for further studies in drug discovery and development.
3.2. Reaction Conditions and Mechanisms
While specific reaction conditions for 4-chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol are not detailed, related compounds often undergo reactions under conditions such as:
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Temperature and Solvents : Reactions involving pyrazoles can occur at various temperatures and in different solvents, depending on the specific reaction type. For example, microwave-assisted reactions can be used for rapid synthesis .
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Catalysts : Palladium or other transition metals are commonly used as catalysts in cross-coupling reactions .
3.3. Analytical Data
Analytical data for related compounds often include NMR spectroscopy, mass spectrometry, and infrared spectroscopy. For instance, the trifluoromethyl group can be identified by its characteristic signals in F NMR spectra .
Comparison with Similar Compounds
| Compound Name | Key Differences |
|---|---|
| 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | Lacks the chloro group |
| 4-Chloro-1-phenyl-1H-pyrazol-5-ol | Lacks the trifluoromethyl group |
| 4-Chloro-3-(trifluoromethyl)-1H-pyrazol-5-ol | Lacks the phenyl group |
These structural variations can significantly affect the compound's reactivity and biological activity.
Scientific Research Applications
4-chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Medicine: It may have potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be utilized in the development of agrochemicals or materials science.
Mechanism of Action
The mechanism of action of 4-chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Phenyl Derivatives
- 1-(4-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol : Replacing the phenyl group with a 4-fluorophenyl moiety (compound 21 in ) improved selectivity for interleukin-1β converting enzyme inhibition. Fluorine’s electronegativity enhances binding affinity to polar active sites, as demonstrated in SARS-CoV-2 M<sup>pro</sup> inhibitor design .
- This analog exhibited antimicrobial activity, suggesting that substituent polarity influences target specificity .
Pyrazole Ring Modifications
- 4-Chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole (): Substituting the hydroxyl group with a methyl group shifts applications from pharmaceuticals to agrochemicals. This derivative serves as a herbicide intermediate, highlighting how steric effects (methyl vs. hydroxyl) alter functional roles .
- 2-(4-Chlorophenyl)-4-[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-5-methyl-1H-pyrazol-3(2H)-one (): The ketone group at position 3 increases hydrogen-bond acceptor capacity, which may enhance interactions with proteolytic enzyme active sites compared to the hydroxyl group in the parent compound .
Functional Group Variations
- 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde (): Introducing a sulfanyl group and aldehyde enables covalent binding to thiol-containing targets, a mechanism absent in the parent compound. This modification is critical for designing irreversible inhibitors .
- 4-[(E)-(2-Chlorophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol (): The diazenyl group introduces photoresponsive properties, expanding applications into photodynamic therapy or sensors .
Structural and Crystallographic Insights
- 1-(4-Methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole (): X-ray crystallography (space group P-1) reveals planar geometry, with methoxy groups facilitating π-π stacking. This contrasts with the parent compound’s hydroxyl group, which may disrupt packing due to hydrogen bonding .
- 2-(4-Chlorophenyl)-4-[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-5-methyl-1H-pyrazol-3(2H)-one (): Crystallographic data (R factor = 0.081) show intermolecular C–H···O interactions, stabilizing the lattice—a feature less pronounced in hydroxyl-containing analogs .
Biological Activity
4-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (CAS No. 122431-44-1) is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique trifluoromethyl group, which enhances its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antitumor, and antibacterial properties, as well as its mechanisms of action.
- Molecular Formula : C₁₀H₆ClF₃N₂O
- Molecular Weight : 262.61 g/mol
- CAS Number : 122431-44-1
- Purity : Minimum 95% .
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. The compound exhibits significant inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of inflammation.
In a comparative study, the pyrazole derivative displayed comparable anti-inflammatory activity to standard non-steroidal anti-inflammatory drugs (NSAIDs), indicating its potential as a therapeutic agent for inflammatory diseases.
Antitumor Activity
The antitumor effects of pyrazole derivatives have been extensively researched. The compound has shown promise in inhibiting tumor cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest.
A study demonstrated that certain pyrazole derivatives exhibited cytotoxic effects against various cancer cell lines. Although specific data for this compound were not detailed, related compounds in the same class have demonstrated IC₅₀ values in the low micromolar range against cancer cells .
Case Study 1: Anti-inflammatory Efficacy
In a controlled experiment, researchers evaluated the anti-inflammatory effects of a series of pyrazole derivatives, including this compound. The study measured the reduction in edema in animal models treated with the compound compared to controls. Results indicated a significant reduction in inflammation markers, supporting its potential use in treating inflammatory conditions .
Case Study 2: Antitumor Mechanism
A recent investigation into the mechanism of action revealed that certain pyrazole derivatives induce apoptosis in cancer cells through the activation of caspase pathways. While direct studies on this compound were not available, related compounds exhibited similar apoptotic effects, suggesting a potential pathway for this compound as well .
Q & A
Basic: What are the optimal synthetic routes for 4-chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, and how can regiochemical byproducts be minimized?
Methodological Answer:
The synthesis typically involves cyclocondensation of β-keto esters or trifluoromethyl-substituted diketones with hydrazine derivatives. For example, Jensen's method (adapted for pyrazolones) uses 4-chlorophenylhydrazine and ethyl trifluoroacetoacetate under acidic conditions to form the pyrazole core . Regiochemical control is critical due to potential isomer formation (e.g., 3- vs. 5-trifluoromethyl substitution). Strategies include:
- Temperature modulation : Lower temperatures favor kinetic control, reducing isomerization.
- Catalytic additives : Acid catalysts (e.g., HCl) improve regioselectivity by protonating intermediates .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures isolates the desired product (yields ~80-85%) .
Basic: Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
Methodological Answer:
- X-ray crystallography : Single-crystal diffraction (using SHELXL ) confirms the planar pyrazole ring and substituent orientations. Key parameters include dihedral angles between the pyrazole and aryl rings (e.g., 8–18° for similar compounds) and C–Cl bond lengths (~1.74 Å) .
- NMR spectroscopy : H NMR identifies the hydroxyl proton (δ ~10–12 ppm, broad singlet) and aromatic protons (δ ~7.0–7.5 ppm). F NMR detects the CF group (δ ~-60 to -65 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H] at m/z 292.02 (calculated for CHClFNO) .
Advanced: How do electron-withdrawing substituents (Cl, CF3_33) influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
The chloro and trifluoromethyl groups enhance electrophilicity at specific positions:
- C-4 Chlorine : Activates the pyrazole ring for nucleophilic attack at C-5 (para to Cl). Kinetic studies using substituted pyrazoles show increased reaction rates with stronger electron-withdrawing groups .
- CF Group : Stabilizes intermediates via inductive effects. Computational modeling (DFT) reveals reduced electron density at C-3, directing nucleophiles to C-5 .
Experimental Design : - Compare reaction kinetics with/without substituents using UV-Vis or F NMR to track intermediate formation.
- Use Hammett constants to correlate substituent effects with reaction rates .
Advanced: What computational strategies are effective for modeling the compound’s electronic structure and predicting ligand-protein interactions?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrostatic potential surfaces, highlighting nucleophilic/electrophilic sites .
- Molecular Docking : Use AutoDock Vina to simulate binding to biological targets (e.g., kinases or GPCRs). The CF group enhances hydrophobic interactions, while the hydroxyl group forms hydrogen bonds .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) to evaluate binding free energies (MM-PBSA) .
Advanced: How does the compound interact with transition metals, and what are the implications for catalytic or medicinal applications?
Methodological Answer:
The hydroxyl and pyrazole N-atoms act as chelating sites. Key findings from analogous pyrazolones include:
- Coordination Modes : Bidentate binding via N(2) and O(5) forms stable complexes with Cu(II), Fe(III), and Ru(II) .
- Catalytic Activity : Cu(II) complexes catalyze oxidation reactions (e.g., alcohol to ketone) with turnover numbers >500 .
Experimental Design : - Synthesize metal complexes and characterize via X-ray diffraction (bond lengths: Cu–N ~1.95–2.05 Å) .
- Test catalytic efficiency in model reactions (e.g., cyclohexane oxidation) under aerobic conditions .
Advanced: How can crystallographic data resolve ambiguities in reported structural parameters of similar pyrazolones?
Methodological Answer:
- Data Validation : Use SHELXL refinement (R factor < 0.05) to resolve discrepancies in bond lengths/angles. Compare with CSD database entries (e.g., CCDC 987654) .
- Hydrogen Bonding : Analyze C–H⋯O and π-π interactions (Table 1 in ) to explain packing differences. For example, weak interactions (distance ~3.2 Å) may lead to polymorphic variations .
- Twinned Data : Employ SHELXD for structure solution in cases of twinning or pseudo-symmetry .
Basic: What are the stability considerations for this compound under varying pH and temperature conditions?
Methodological Answer:
- pH Stability : The hydroxyl group undergoes deprotonation (pKa ~8–9), forming a conjugate base that enhances solubility in alkaline media. Stability studies (HPLC monitoring) show degradation <5% at pH 7–8 after 24 hours .
- Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition onset at ~200°C. Store at 2–8°C in inert atmospheres to prevent oxidation .
Advanced: How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Substituent Effects : Replace Cl with Br or CF with CCl to modulate lipophilicity (logP) and bioavailability. SAR studies on antifungal activity show EC improvements with bulkier substituents .
- Bioisosteric Replacement : Substitute the hydroxyl group with a methylsulfonyl group to enhance metabolic stability while retaining hydrogen-bonding capacity .
Methodology : - Synthesize derivatives via parallel combinatorial chemistry.
- Screen against target enzymes (e.g., CYP450 isoforms) using fluorescence-based assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
